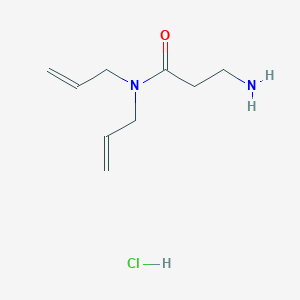

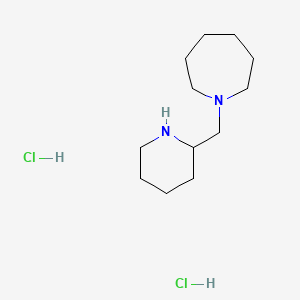

N,N-Diallyl-3-aminopropanamide hydrochloride

Übersicht

Beschreibung

N,N-Diallyl-3-aminopropanamide hydrochloride is a chemical compound with the molecular formula C3H9ClN2O . It is used in various fields of science and technology . The compound is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of N,N-Diallyl-3-aminopropanamide hydrochloride involves complex chemical reactions. The cyclization and competing reactions for growing radical chains based on N-and C-diallyl monomers of new structural types have been investigated . The study of these reactions of five diallyl monomers was carried out .Molecular Structure Analysis

The molecular structure of N,N-Diallyl-3-aminopropanamide hydrochloride is complex and involves various elements. The compound has a molecular weight of 124.57 .Chemical Reactions Analysis

The chemical reactions involving N,N-Diallyl-3-aminopropanamide hydrochloride are complex and involve various steps. The cyclization step generates a highly reactive and nucleophilic primary radical, which acts as the main driving force for the polymerization .Physical And Chemical Properties Analysis

The physical and chemical properties of N,N-Diallyl-3-aminopropanamide hydrochloride are complex and involve various factors. The compound has a molecular weight of 124.57 .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Characterization

N,N-Diallyl-3-aminopropanamide hydrochloride is utilized in the synthesis and characterization of polymers. For instance, it plays a role in the preparation of cationic poly(N-isopropylacrylamide) copolymer latexes, which are significant in polymer science due to their particle nucleation and polymerization kinetics influenced by aminoethyl-methacrylate hydrochloride concentration (Meunier, Elaissari, & Pichot, 1995). Additionally, its derivatives, like N,N'-diallylmalonamide, have been used to produce transparent hydrogels with high swelling abilities, indicating its potential in materials science (Bıçak, Karaoglan, & Senkal, 1998).

Biochemistry and Pharmacology

In the field of biochemistry and pharmacology, this compound is studied for its interaction with other molecules. For example, a study on the metabolism and hemoglobin adduct formation of acrylamide in humans shows its interaction with various chemical processes in the body (Fennell et al., 2005). Moreover, its role in reducing acrylamide through the formation of adducts in food processing demonstrates its practical applications in food safety and chemistry (Wu et al., 2018).

Organic Chemistry and Process Development

In organic chemistry, the compound is involved in the development of efficient synthetic processes. For instance, it's used in the preparation of N,N-diallyl (1R,2R)-2-(aminomethyl)-1-(2-thienyl)cyclopropanecarboxamide, demonstrating its role in facilitating complex chemical syntheses (Li et al., 2012).

Biodegradable Polymers and Environmental Applications

The compound contributes to the development of biodegradable polymers, as seen in the synthesis of polyesteramides containing peptide linkages, which have potential agricultural or biomedical applications (Fan, Kobayashi, & Kise, 2000).

Photochemistry and Asymmetric Synthesis

N,N-Diallyl-3-aminopropanamide hydrochloride is relevant in photochemistry, particularly in asymmetric intramolecular cyclobutane formation, showcasing its importance in chiral synthesis and crystallography (Yagishita et al., 2011).

Oil Recovery and Industrial Applications

This chemical plays a role in enhanced oil recovery, evident in the synthesis of acrylamide-based copolymers for oil extraction, highlighting its industrial significance (Gou et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

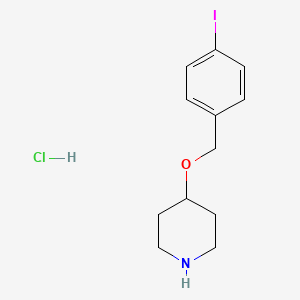

3-amino-N,N-bis(prop-2-enyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c1-3-7-11(8-4-2)9(12)5-6-10;/h3-4H,1-2,5-8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMAWHMZQDGUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diallyl-3-aminopropanamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1395098.png)

![5-[(4-Hydroxy-2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1395099.png)

![[4-(Piperidin-4-yloxy)-phenyl]-methanol](/img/structure/B1395102.png)

![5-[(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1395114.png)

![4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1395120.png)